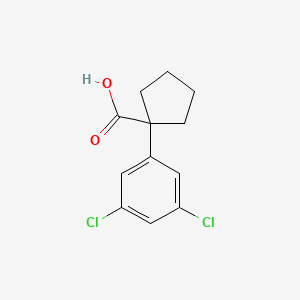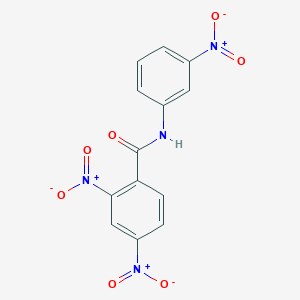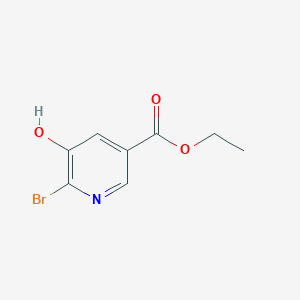
Ethyl6-bromo-5-hydroxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 5th position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxynicotinate typically involves the esterification of 5-bromo-6-hydroxy nicotinic acid. One common method involves suspending 5-bromo-6-hydroxy nicotinic acid in ethanol and adding a catalytic amount of sulfuric acid. The mixture is then heated to 90°C for 18 hours, during which the solid dissolves slowly. After the reaction is complete, the mixture is concentrated, and the residue is dissolved in ethyl acetate and washed with water .
Industrial Production Methods: While specific industrial production methods for ethyl 6-bromo-5-hydroxynicotinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to handle the bromine-containing intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-bromo-5-hydroxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: The major product is typically a ketone or aldehyde.
Reduction Reactions: The major product is an alcohol.
Ester Hydrolysis: The major product is 5-bromo-6-hydroxy nicotinic acid.
Applications De Recherche Scientifique
Ethyl 6-bromo-5-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex nicotinic acid derivatives.
Biology: It can be used in studies involving nicotinic acid metabolism and its derivatives.
Industry: It may be used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-5-hydroxynicotinate is not well-documented. as a derivative of nicotinic acid, it may interact with nicotinic acid receptors or other molecular targets involved in metabolic pathways. The presence of the bromine atom and hydroxyl group may influence its binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
- Ethyl 5-bromo-6-hydroxy nicotinate
- Methyl 6-bromo-5-hydroxy nicotinate
- 6-bromo-5-hydroxy nicotinic acid
Comparison: Ethyl 6-bromo-5-hydroxynicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group may also affect its pharmacokinetic properties, such as absorption and distribution in biological systems.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 |
Clé InChI |
NNMJQZBWNNTOHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
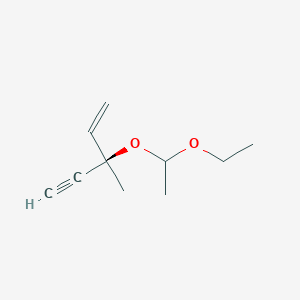

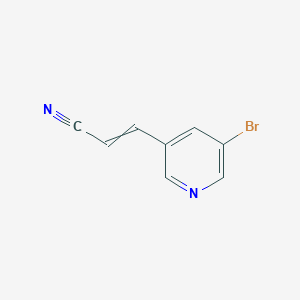
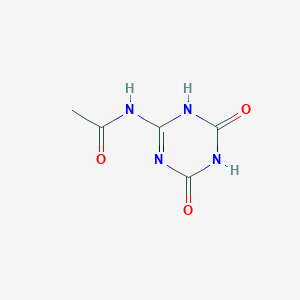
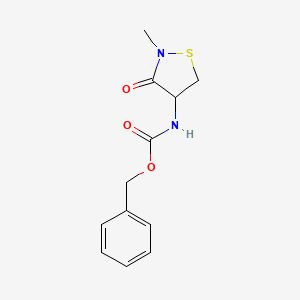
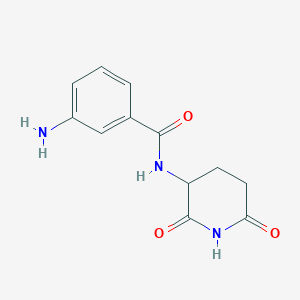
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
